Lipophilicity Shift: Enhanced logP for Blood-Brain Barrier Penetration and Non-Polar Media Solubility
N-tert-Butyl-1,1-dimethylpropargylamine exhibits a significantly higher calculated partition coefficient (logP = 2.17720) [1] compared to its unsubstituted or less alkylated analogs, such as propargylamine (logP ~ -0.4) or N-methylpropargylamine (logP ~ 0.6) [2]. This lipophilicity shift, driven by the tert-butyl and gem-dimethyl substituents, is a key differentiator for applications requiring passive diffusion across biological membranes or improved solubility in non-polar reaction media .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, logP) |
|---|---|
| Target Compound Data | 2.17720 (calculated) |
| Comparator Or Baseline | Propargylamine: ~ -0.4; N-Methylpropargylamine: ~ 0.6 (calculated) |
| Quantified Difference | logP difference of approximately +1.6 to +2.6 units, corresponding to a >40-fold increase in octanol-water partition ratio |
| Conditions | Calculated logP values from standard predictive algorithms (XLogP3-AA / ACD/Labs) |
Why This Matters
A higher logP predicts superior passive diffusion across cell membranes, which is critical for CNS drug candidates, and enhances solubility in organic solvents for homogeneous reaction conditions.
- [1] BuildingBlocks.bocsci.com, Product Data: N-tert-Butyl-1,1-dimethylpropargylamine, CAS 1118-17-8. View Source
- [2] PubChem Database, Property Values for Propargylamine (CID 7858) and N-Methylpropargylamine (CID 128005). View Source
